molecular formula C11H6F3NO B12865302 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile

2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile

Cat. No.: B12865302
M. Wt: 225.17 g/mol
InChI Key: XTWWLWFYPDUBLI-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a trifluoromethyl group, which often imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.

    Nitrile Group Addition: The nitrile group is often introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carboxylic acid.

    Reduction: Formation of 2-Methyl-6-(trifluoromethyl)benzofuran-3-amine.

    Substitution: Formation of halogenated derivatives like 2-Methyl-6-(trifluoromethyl)-5-bromobenzofuran-3-carbonitrile.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group often enhances the pharmacokinetic properties of drug candidates, making them more effective.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)benzofuran-3-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.

    2-Methyl-6-(trifluoromethyl)benzofuran: Lacks the nitrile group, leading to different chemical behavior and applications.

Uniqueness

2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C11H6F3NO/c1-6-9(5-15)8-3-2-7(11(12,13)14)4-10(8)16-6/h2-4H,1H3

InChI Key

XTWWLWFYPDUBLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

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